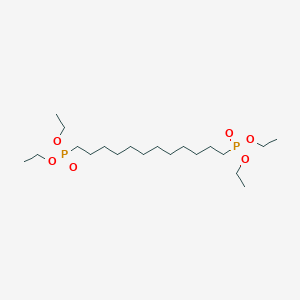

Diethyl-(12-phosphonododecyl)phosphonate

Description

Properties

Molecular Formula |

C20H44O6P2 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1,12-bis(diethoxyphosphoryl)dodecane |

InChI |

InChI=1S/C20H44O6P2/c1-5-23-27(21,24-6-2)19-17-15-13-11-9-10-12-14-16-18-20-28(22,25-7-3)26-8-4/h5-20H2,1-4H3 |

InChI Key |

FQOSCOKXLMUKFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In this two-step process, 1,12-dibromododecane reacts with excess triethyl phosphite under thermal conditions (120–140°C) for 24–48 hours. The reaction proceeds via nucleophilic displacement of bromide ions by the phosphite, forming the bisphosphonate ester.

Key Steps :

Yield and Characterization

Phospha-Michael Addition via Ortho-Quinone Methide Intermediates

The phospha-Michael addition, leveraging in situ-generated ortho-quinone methides (o-QMs), offers a regioselective route to phosphonates. While traditionally used for aromatic systems, this method can be adapted for aliphatic substrates.

Adaptation for Aliphatic Chains

- Substrate Design :

A dodecyl chain bearing allyl or propargyl groups undergoes oxidation to form a dienone intermediate. - o-QM Generation :

Treatment with BF$$_3$$-etherate in acetonitrile generates the electrophilic o-QM. - Phosphite Addition :

Triethyl phosphite undergoes conjugate addition to the o-QM, installing the phosphonate group.

Example Protocol :

Challenges and Optimizations

- Regioselectivity : Ensuring both ends of the dodecyl chain react equally requires excess phosphite.

- Yield : ~50% for similar aliphatic bisphosphonates.

Stepwise Phosphorylation with Protection-Deprotection Strategies

For controlled installation of phosphonate groups, a stepwise approach using protective groups is employed.

Synthetic Pathway

- Monophosphorylation :

- Protection :

- Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

- Second Phosphorylation :

- Convert the TBS-protected alcohol to a bromide (e.g., using PBr$$_3$$), then repeat the Arbuzov reaction.

- Deprotection :

Advantages and Limitations

Green Synthesis Methodologies

Patent EP2598509B1 describes an eco-friendly protocol for diethyl phosphonates, emphasizing solvent-free conditions and reduced waste.

Protocol Overview

Environmental and Economic Benefits

- E-Factor : <1.0 (vs. 5–10 for traditional methods).

- Scale-Up : Demonstrated for kilogram-scale production.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Diethyl-(12-phosphonododecyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate groups can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl-(12-phosphonododecyl)phosphonate has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl-(12-phosphonododecyl)phosphonate involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property makes it effective in stabilizing various chemical structures and enhancing the performance of materials. The molecular targets and pathways involved include interactions with metal ions and hydrogen bonding with other molecules, leading to enhanced stability and functionality .

Comparison with Similar Compounds

Structural and Backbone Differences

PDDP vs. Aromatic Diphosphonates (e.g., PBPP)

- PDDP : Aliphatic backbone (12-carbon chain) provides flexibility and hydrophobicity. This enhances self-assembly on oxide surfaces (e.g., titania) for uniform multilayer formation .

- PBPP (Tetraethyl-[1,1′-biphenyl]-4,4′-diylbis-phosphonate) : Aromatic biphenyl backbone introduces rigidity and π-conjugation. This improves thermal stability (decomposition temperature ~30°C higher than PDDP) but reduces adaptability to curved surfaces .

Key Structural Impact :

- PDDP’s aliphatic chain facilitates denser packing in hybrid films, whereas PBPP’s rigidity limits conformal coating .

PDDP vs. Thiol-Functionalized Analogues (e.g., Diethyl 12-mercaptododecylphosphonate)

- PDDP : Phosphonate groups bind strongly to metal oxides (e.g., TiO₂) via covalent P–O–M bonds, ideal for corrosion inhibition and multilayer electronics .

- Diethyl 12-mercaptododecylphosphonate : Thiol (-SH) terminal group enables Au–S covalent bonding, favoring gold surface functionalization in biosensors. However, thiols are prone to oxidation, reducing long-term stability compared to PDDP’s phosphonates .

Thermal and Stability Properties

Thermogravimetric analysis (TGA) reveals:

PDDP’s moderate thermal stability is sufficient for applications like perovskite passivation (≤150°C processing) but less suited for high-temperature catalysis compared to PBPP .

a) Hybrid Multilayer Films (e.g., Titania/PDDP Interfaces)

- PDDP forms stable, uniform monolayers on titania via ALD (atomic layer deposition), critical for optoelectronics. In contrast, PBPP’s rigid backbone creates discontinuous layers under similar conditions .

- Performance Data :

Biological Activity

Diethyl-(12-phosphonododecyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to mimic natural phosphates, leading to significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHOP. The presence of phosphonate groups contributes to its stability and ability to interact with biological systems. The compound's structure allows it to act as a non-hydrolyzable phosphate mimic, which is crucial for its biological activity.

-

Enzyme Inhibition :

- Phosphonates often inhibit enzymes that utilize phosphates as substrates. This compound may act similarly by mimicking the natural substrates of these enzymes, thus blocking their active sites and preventing normal biological processes.

- For instance, phosphonates like fosfomycin inhibit UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), disrupting peptidoglycan biosynthesis in bacteria .

- Antimicrobial Activity :

- Cytostatic Effects :

Case Studies

- Antibiotic Development : A study on aminopyrrolidinyl phosphonates demonstrated that derivatives of this compound could be synthesized with significant yields and potential antibiotic activity. These compounds were shown to inhibit key metabolic enzymes, suggesting a pathway for developing new antibiotics .

- Pharmacological Applications : Investigations into the pharmacological properties of phosphonates have revealed their potential use in treating viral infections and other diseases. For example, acyclic nucleoside phosphonates (ANPs) derived from similar structures have been used as antiviral agents due to their ability to inhibit viral DNA polymerases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Blocks active sites | |

| Antimicrobial | Disrupts metabolic pathways | |

| Cytostatic | Inhibits cell proliferation |

Key Research Insights

- Stability and Bioavailability : The stability of the C-P bond in this compound contributes to its prolonged action in biological systems, making it a candidate for drug development .

- Resistance Mechanisms : Some studies have explored the resistance mechanisms developed by pathogens against phosphonate-based drugs, highlighting the need for continuous research in this area to enhance drug efficacy .

Q & A

Q. What analytical challenges exist in quantifying DPP in complex matrices?

- Methodological Answer : Phosphonate quantification is hindered by matrix interference (e.g., in wastewater). Use:

- Ion chromatography with suppressed conductivity detection for low-concentration detection.

- Pre-column derivatization (e.g., with 9-fluorenylmethyl chloroformate) to enhance sensitivity. Validate via spike-recovery experiments in relevant matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.